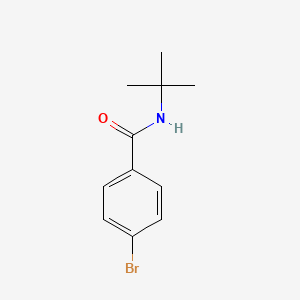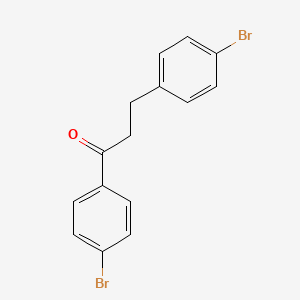![molecular formula C11H12N2O3S B1268934 3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 450394-89-5](/img/structure/B1268934.png)
3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including thienopyrimidinones, often involves multicomponent reactions utilizing diversified catalysts such as organocatalysts, metal catalysts, and green solvents. A review by Parmar, Vala, and Patel (2023) highlights the importance of hybrid catalysts in the synthesis of pyrimidine scaffolds, providing a broad overview of synthetic pathways and the application of various catalysts for the development of these compounds (Parmar, Vala, & Patel, 2023).
科学的研究の応用
Application 1: As Selective Cyclooxygenase 2 Inhibitors
- Summary of the Application : The compound is a derivative of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One and has been evaluated as a selective inhibitor for the Cyclooxygenase 2 (COX-2) enzyme . This enzyme is involved in inflammation and pain, so inhibiting it can have therapeutic effects.
- Methods of Application : Four 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized, purified, and characterized based on their physical and spectral data . These compounds were evaluated in vitro for their affinity and selectivity for the human COX-2 enzyme against the COX-1 isoenzyme .
- Results or Outcomes : The compound with a para fluorophenyl substituent was found to be the most potent, exhibiting better inhibition and selectivity towards the COX-2 isoenzyme . Its activity is promising compared to the non-selective drug indomethacin .
Application 2: As Selective Inhibitors of Cancer Cell Growth
- Summary of the Application : The compound is a derivative of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One and has been evaluated as a selective inhibitor of cancer cell growth . This could have potential therapeutic effects in the treatment of various types of cancer.
- Methods of Application : New 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The obtained compounds were tested in vitro for cancer cell growth inhibition .
- Results or Outcomes : Most of the compounds inhibited the proliferation of A549 and MCF-7 cells . Compound 15 exhibited the strongest anti-proliferative effect against A549 cell lines with IC50 values of 0.94 μM, and with no toxicity to normal human liver cells . Its potency was further proved by cell clone formation assay, Hoechst 33258 staining, and evaluation on the effects of apoptosis-related proteins .
Application 3: Inhibition of Multiple Types of Cancer Cells
- Summary of the Application : The compound has been evaluated as a selective inhibitor of multiple types of cancer cells, including MCF-7, A549, PC-9, and PC-3 cells . This could have potential therapeutic effects in the treatment of various types of cancer.
- Methods of Application : New 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The obtained compounds were tested in vitro for cancer cell growth inhibition .
- Results or Outcomes : Compound 19 can inhibit all four types of tested cancer cells, i.e., MCF-7, A549, PC-9, and PC-3 cells . Most of the compounds inhibited the proliferation of A549 and MCF-7 cells .
特性
IUPAC Name |
3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-7(2)17-10-9(6)11(16)13(5-12-10)4-3-8(14)15/h5H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLWZQHFEVJYSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid | |
CAS RN |
450394-89-5 |
Source


|
| Record name | 450394-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





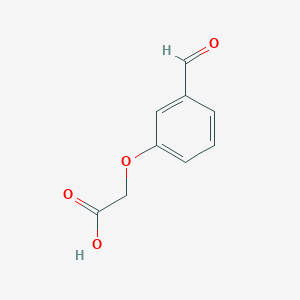
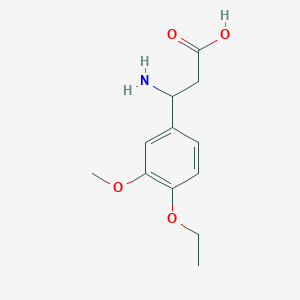
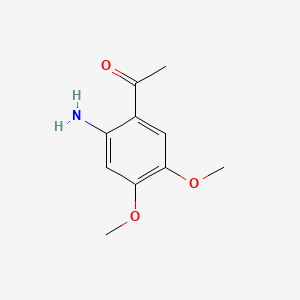
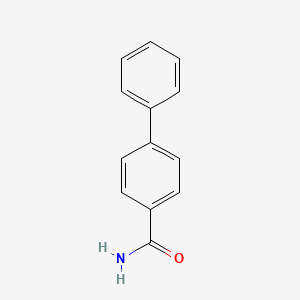

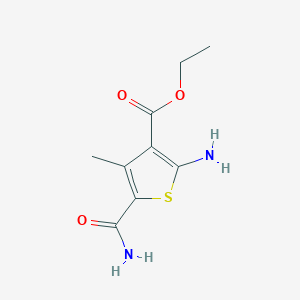
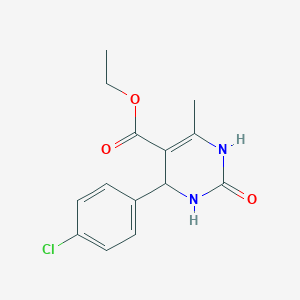
![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)
